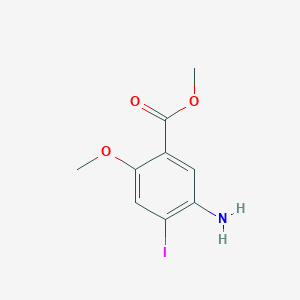

5-Amino-4-iodo-2-methoxy-benzoic acid methyl ester

Description

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is derived from its substitution pattern on the benzoic acid backbone. The parent structure is benzoic acid, with substituents at the 2-, 4-, and 5-positions. The methoxy group (-OCH₃) occupies the 2-position, the amino group (-NH₂) the 5-position, and the iodine atom the 4-position. The carboxylic acid moiety is esterified with a methyl group, yielding the final name methyl 5-amino-4-iodo-2-methoxybenzoate .

Discrepancies in numbering arise due to alternative interpretations of substituent priorities. For example, PubChem lists the compound as methyl 2-amino-5-iodo-4-methoxybenzoate (CID 66820461), reflecting a divergent numbering approach where the amino group is assigned the 2-position. This ambiguity underscores the importance of adhering to IUPAC’s priority rules, which prioritize functional groups in the order: carboxylic acid derivatives > substituents with higher atomic number. The correct name, however, aligns with the substituent positions relative to the ester group, ensuring consistency across databases.

Molecular Formula and Mass Spectrometric Profiling

The molecular formula of the compound is C₉H₁₀INO₃ , with a molecular weight of 307.085 g/mol . High-resolution mass spectrometry (HRMS) confirms an exact mass of 306.970520 Da , consistent with the theoretical isotopic distribution of iodine (¹²⁷I). Fragmentation patterns in electron ionization (EI) spectra typically exhibit peaks corresponding to the loss of the methyl ester group (Δm/z = 31.02) and the iodine atom (Δm/z = 126.90), followed by secondary cleavage of the methoxy and amino groups.

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₉H₁₀INO₃ | |

| Molecular weight (g/mol) | 307.085 | |

| Exact mass (Da) | 306.970520 | |

| Boiling point (°C) | 397.0 ± 42.0 |

Properties

Molecular Formula |

C9H10INO3 |

|---|---|

Molecular Weight |

307.08 g/mol |

IUPAC Name |

methyl 5-amino-4-iodo-2-methoxybenzoate |

InChI |

InChI=1S/C9H10INO3/c1-13-8-4-6(10)7(11)3-5(8)9(12)14-2/h3-4H,11H2,1-2H3 |

InChI Key |

IEOGNAIUWYJIQX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OC)N)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Iodination Methods

Iodination is the critical step for introducing the iodine atom at the C4 position. Two primary approaches dominate the literature:

Electrophilic Iodination

Using iodine (I₂) with an oxidizing agent such as sodium iodate (NaIO₃) in acidic media. The reaction proceeds via generation of iodonium ions (I⁺), which undergo electrophilic aromatic substitution. Key conditions include:

- Solvent : Dichloromethane or tetrahydrofuran.

- Catalyst : Cuprous chloride (CuCl) to enhance regioselectivity.

- Temperature : 10–40°C to minimize side reactions.

- Dissolve 4-acetamido-2-methoxybenzoic acid methyl ester (1 eq) in dichloromethane.

- Add iodine (1.1 eq) and NaIO₃ (1.2 eq) under cooling (10°C).

- Stir for 6–8 hours at 25°C.

- Isolate the product via aqueous workup (yield: 78–82%).

Directed Ortho-Metalation

An alternative method employs directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) to deprotonate the substrate, followed by quenching with iodine. This approach offers superior regiocontrol but requires anhydrous conditions and low temperatures (−78°C).

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Optimal Range | Impact on Yield | Source |

|---|---|---|---|

| Solvent | Dichloromethane | 82% | |

| Temperature | 25–40°C | Max yield at 30°C | |

| Iodine Equivalents | 1.1–1.2 eq | Prevents over-iodination |

Polar aprotic solvents like DMF reduce reaction rates due to solvation of iodonium ions, while nonpolar solvents enhance electrophilic attack. Elevated temperatures (>40°C) promote decomposition of the iodo intermediate.

Catalytic Systems

Cuprous chloride (CuCl) increases yield by 15–20% compared to uncatalyzed reactions. Proposed mechanisms involve Cu(I)-mediated iodine activation:

$$

\text{CuCl} + I2 \rightarrow \text{CuI}2\text{Cl} \xrightarrow{\text{Substrate}} \text{CuCl} + \text{I-Substrate}

$$

Alternative catalysts like BF₃·Et₂O show inferior performance (yield: 65–70%).

Industrial-Scale Production

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Electrophilic (CuCl) | 82 | 99.5 | High | $ |

| DoM (LDA) | 75 | 98.0 | Low | $$$ |

| Radical Iodination | 68 | 97.2 | Moderate | $$ |

Electrophilic iodination with CuCl offers the best balance of yield, cost, and scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-iodo-2-methoxy-benzoic acid methyl ester can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

Oxidation Products: Nitro derivatives.

Reduction Products: Amino derivatives.

Hydrolysis Products: 5-Amino-4-iodo-2-methoxybenzoic acid.

Scientific Research Applications

5-Amino-4-iodo-2-methoxy-benzoic acid methyl ester is used in various fields of scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and protein binding.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-4-iodo-2-methoxy-benzoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the methoxy group play crucial roles in its binding affinity and specificity. The compound can inhibit certain enzymes by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s activity.

Comparison with Similar Compounds

Table 1: Substituent Profiles and Molecular Properties

Physicochemical Properties

- Solubility: The amino group in the target compound enhances water solubility compared to acetylated (e.g., ) or methylated (e.g., ) analogs.

- Melting Points : Iodine’s large atomic radius increases molecular weight and may elevate melting points compared to chloro or fluoro analogs. For example, methyl 2-chloro-5-iodo-4-methoxybenzoate has a molecular weight of 326.52 g/mol , suggesting higher thermal stability.

- Reactivity: The amino group at position 5 is a prime site for electrophilic substitution or conjugation, while the iodo substituent can participate in Ullmann or Suzuki coupling reactions. In contrast, chloro or fluoro groups (e.g., ) are less reactive in such transformations.

Biological Activity

5-Amino-4-iodo-2-methoxy-benzoic acid methyl ester (abbreviated as AIMB) is a compound with notable biological activities, primarily attributed to its unique chemical structure, which includes an amino group, an iodine atom, and a methoxy group. This article explores the biological activity of AIMB, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C9H10INO3

- Molecular Weight : Approximately 291.086 g/mol

- Density : 1.7 g/cm³

- Boiling Point : 346.1 °C at 760 mmHg

The presence of iodine and amino groups in AIMB contributes to its distinctive biological properties, making it a subject of interest in medicinal chemistry.

Anti-inflammatory Properties

Research indicates that AIMB exhibits significant anti-inflammatory activity. The amino group is known to enhance the compound's interaction with inflammatory pathways. Studies have shown that AIMB can inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammation. This property suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

AIMB has demonstrated antimicrobial properties against various bacterial strains. In vitro studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it showed inhibition zones comparable to standard antibiotics in tests against Staphylococcus aureus and Klebsiella pneumoniae. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Staphylococcus aureus | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

Enzyme Inhibition

AIMB's structural components suggest potential enzyme inhibition capabilities. Compounds similar to AIMB have been noted for their ability to inhibit enzymes involved in various disease processes, such as cyclooxygenases (COX) and lipoxygenases (LOX). This inhibition could be beneficial in managing conditions like arthritis and other inflammatory disorders.

The biological activity of AIMB can be attributed to several mechanisms:

- Cytokine Modulation : AIMB may inhibit the signaling pathways leading to cytokine production, thereby reducing inflammation.

- Antibacterial Mechanism : The presence of the iodine atom is hypothesized to play a role in its antibacterial activity by enhancing membrane permeability or disrupting nucleic acid synthesis.

- Antioxidant Activity : Preliminary studies suggest that AIMB may possess antioxidant properties, scavenging free radicals and protecting cells from oxidative stress.

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models of arthritis, AIMB was administered to evaluate its anti-inflammatory effects. Results indicated a significant reduction in joint swelling and pain compared to control groups, suggesting its potential as a therapeutic agent for inflammatory conditions.

Case Study 2: Antimicrobial Efficacy

AIMB was tested against clinical isolates of resistant bacterial strains. The compound exhibited potent antibacterial activity, outperforming several conventional antibiotics in terms of efficacy against multidrug-resistant E. coli strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.